5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole
Description
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo-thiazole scaffold with bromine and methyl substituents at positions 5 and 6, respectively. This structure is part of a broader class of imidazo[2,1-b]thiazole derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties . The compound’s synthesis typically involves bromination of 6-methylimidazo[2,1-b][1,3]thiazole precursors using reagents like N-bromosuccinimide (NBS) under radical conditions . Key physicochemical properties include:
Properties
IUPAC Name |
5-bromo-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRBNIGZDVDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst . This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including this compound, can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated the potential of 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole in cancer treatment. For instance, it has been shown to inhibit certain kinases and modulate gene expression through interactions with DNA, contributing to its therapeutic effects. Various derivatives of this compound have been synthesized and tested for their cytotoxic properties against different cancer cell lines. In particular, compounds derived from this compound exhibited significant activity against leukemia and prostate cancer cells .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. A benzo-[d]-imidazo-[2,1-b]-thiazole derivative demonstrated promising activity against Mycobacterium tuberculosis with an IC50 value of 2.32 μM while showing no acute toxicity towards lung fibroblast cells . This suggests that modifications of the original compound can lead to effective treatments for tuberculosis.
Anticonvulsant Properties
In addition to its anticancer and antimycobacterial applications, derivatives of this compound have been tested for anticonvulsant activity. Certain analogues displayed significant protective effects in animal models of induced convulsions .
Biological Research Applications
Enzyme Inhibition
The compound has shown the ability to interact with various biological targets, including enzymes involved in cellular signaling pathways. Studies suggest that it may inhibit kinase activities critical for cancer cell proliferation. This interaction can lead to significant effects on cellular processes such as apoptosis and cell cycle regulation.
Receptor Binding Studies
Research indicates that this compound may modulate receptor functions due to its structural similarity to biologically active molecules. Its potential to bind to specific receptors opens avenues for exploring its role in drug design targeting various diseases.
Industrial Applications
In industrial settings, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows it to be utilized in the production of specialty chemicals and pharmaceuticals. The optimization of synthetic routes for large-scale production is crucial for its application in commercial settings.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its neuroprotective properties are attributed to its ability to inhibit excitotoxic damage in neuronal cells .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
The following table highlights structural analogs and their key features:
Key Observations :
- Substitution at C5 (halogens or sulfonamides) enhances target selectivity (e.g., kinase or COX-2 inhibition) .
- C6 modifications (e.g., methyl, aryl groups) influence solubility and membrane permeability .
Anticancer Activity
- Compound 10c (imidazo[2,1-b][1,3,4]thiadiazole-indole hybrid): Shows antiproliferative activity with IC₅₀ < 10 µM in breast cancer cells (MCF-7) .
- Pyrimidinyl-substituted analogs : Inhibit Raf kinases (IC₅₀ = 0.2–1.5 µM), highlighting scaffold versatility .
Antifungal Activity
- 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole (CAS 324540-86-5) : Demonstrates efficacy against Aspergillus flavus and A. ochraceus, comparable to Tioconazole .
- 2,3-Diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole (Compound 8) : Disrupts fungal ultrastructure, confirmed via electron microscopy .
Anti-inflammatory Activity
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : Selective COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7) .
Biological Activity
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and its potential as an anticancer agent.
Chemical Structure and Properties
The compound this compound features a fused imidazole and thiazole ring structure. The presence of bromine and methyl groups at specific positions contributes to its biological activity.
- Molecular Weight : 269.28 g/mol
- Log P (octanol-water partition coefficient) : 1.45, indicating moderate lipophilicity.
- Topological Polar Surface Area (TPSA) : 103.47 Ų, suggesting good absorption characteristics according to Lipinski's rule of five.
Antimicrobial Activity
Research on the antimicrobial properties of this compound reveals varying degrees of effectiveness against different microbial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Not reported |
| Escherichia coli | Not reported |
| Pseudomonas aeruginosa | 0.21 μM |
| Candida albicans | Not reported |
| Mycobacterium tuberculosis | Not reported |
In a study evaluating related compounds, derivatives of imidazo[2,1-b]thiazoles demonstrated antimicrobial activity against several pathogens. Specifically, compounds with structural modifications showed enhanced activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Activity
This compound has also been investigated for its cytotoxic effects on cancer cell lines.
Case Studies
- Topoisomerase I Inhibition : A study indicated that derivatives of imidazo[2,1-b]thiazoles can act as topoisomerase I poisons, which is crucial in cancer therapy as topoisomerase I is involved in DNA replication . The cytotoxicity was evaluated against human lymphoblastoma cells with significant results indicating potential for further development as anticancer agents.
- Cell Cycle Arrest : Compounds derived from this scaffold were shown to induce G2/M phase arrest in HT-29 colon cancer cells, suggesting that they may inhibit tubulin assembly . The most potent compounds exhibited IC50 values ranging from 0.04 to 93 μM across various assays.
The biological activity of this compound is attributed to several mechanisms:
Q & A
Q. What are the standard synthetic routes for 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole?
The compound is typically synthesized via cyclocondensation reactions. For example, heating imidazolidin-2-thione with α-bromoacetophenones in ethanol for 4 hours yields hydrobromide intermediates, which are neutralized with NaHCO₃ to obtain the target product (yields: 69–86%) . Alternative methods include regioselective bromination of imidazothiazoles using N-bromosuccinimide (NBS) under controlled conditions .
Q. How is regioselectivity achieved in bromination reactions involving imidazothiazole derivatives?
Regioselectivity in bromination is influenced by electronic and steric factors. For instance, bromination at the C5 position of imidazo[2,1-b][1,3,4]thiadiazole is achieved using NBS in acetonitrile, leveraging the electron-rich thiadiazole ring to direct the bromine to the reactive site .
Advanced Research Questions
Q. How can cyclocondensation conditions be optimized to improve yields of this compound?
Optimization involves:
- Solvent selection : Ethanol is preferred for its polarity and ability to stabilize intermediates.
- Reaction time : Extended heating (4–6 hours) ensures complete cyclization.
- Workup : Neutralization with NaHCO₃ in acetone minimizes side reactions . Parallel monitoring via TLC or HPLC ensures reaction progression .
Q. What computational methods predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations and molecular docking studies are used to:
- Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Predict binding affinities to targets like Mycobacterium tuberculosis pantothenate synthetase (PS) . For example, carboxamide derivatives show anti-TB activity (MIC: 0.061–3.53 µM) due to interactions with PS active sites .
Q. How can stability discrepancies between thiazole and thiazine analogs be addressed?
Thiazoles are more thermodynamically stable than thiazines due to reduced ring strain. Stability studies using:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- X-ray crystallography to compare bond angles and torsional strain . For instance, pyridine-fused thiazines rearrange to thiazoles under mild heating, confirming their lower stability .
Q. What methodologies evaluate the biological activity of imidazothiazole derivatives?
Q. How is structure-activity relationship (SAR) analyzed for brominated imidazothiazoles?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity and target binding.
- Heterocyclic fusion : Benzo-fused derivatives (e.g., benzo[4,5]imidazo[2,1-b]thiazole) exhibit improved pharmacokinetics due to increased lipophilicity .
- Molecular docking : Identifies critical interactions (e.g., hydrogen bonds with Mtb PS residues) .
Q. How to resolve contradictions in reported biological activity data for imidazothiazoles?
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
